molecular formula AgO3Ta+ B1143494 Silver tantalum trioxide CAS No. 12376-95-3

Silver tantalum trioxide

Cat. No.: B1143494
CAS No.: 12376-95-3
M. Wt: 336.8143
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Silver tantalum trioxide, also known as 2,2’-Dithiobisbenzanilide, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobisbenzanilide typically involves the reaction of benzanilide with sulfur or sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures, to facilitate the formation of the disulfide bond.

Industrial Production Methods

Industrial production of 2,2’-Dithiobisbenzanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobisbenzanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2,2’-Dithiobisbenzanilide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Employed in studies involving disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobisbenzanilide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, influencing their structure and function. The molecular targets include enzymes and structural proteins, and the pathways involved are related to redox reactions and disulfide bond exchange.

Comparison with Similar Compounds

Similar Compounds

    Dithiobis(2-nitrobenzoic acid): Another disulfide compound used in biochemical assays.

    Dithiothreitol: A reducing agent commonly used in molecular biology.

    Glutathione disulfide: A naturally occurring disulfide involved in cellular redox regulation.

Uniqueness

2,2’-Dithiobisbenzanilide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings.

Properties

CAS No.

12376-95-3

Molecular Formula

AgO3Ta+

Molecular Weight

336.8143

Synonyms

silver tantalum trioxide

Origin of Product

United States

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